molecular formula C10H14N4Se B1665122 Ap44mSe CAS No. 960403-72-9

Ap44mSe

Cat. No.: B1665122
CAS No.: 960403-72-9
M. Wt: 269.22 g/mol
InChI Key: XFYODGQDFXNBMQ-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid is a complex organic compound with a unique structure that includes a pyridine ring, a carbamimidoselenoic acid group, and dimethylamino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s purity for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenoamines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid is unique due to its selenocarbamimidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

960403-72-9

Molecular Formula

C10H14N4Se

Molecular Weight

269.22 g/mol

InChI

InChI=1S/C10H13N4Se/c1-8(9-6-4-5-7-11-9)12-13-10(15)14(2)3/h4-7H,1-3H3/b12-8+,13-10-

InChI Key

XFYODGQDFXNBMQ-XYOKQWHBSA-N

Isomeric SMILES

C/C(=N\N=C(\N(C)C)/[SeH])/C1=CC=CC=N1

SMILES

CC(=NN=C(N(C)C)[Se])C1=CC=CC=N1

Canonical SMILES

CC(=NN=C(N(C)C)[SeH])C1=CC=CC=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ap44mSe

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ap44mSe

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